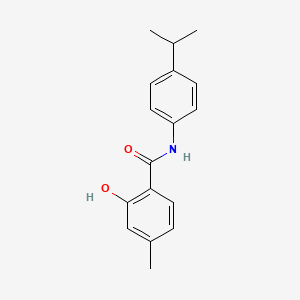
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide, also known as 4-methyl-benzamide, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 202.3 g/mol and a melting point of 187.5 °C. 4-methyl-benzamide is a widely used compound in the pharmaceutical industry and has been studied extensively for its potential applications in the synthesis of drugs and in scientific research.
Mecanismo De Acción
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as an inhibitor of histone deacetylases (HDACs) by binding to the zinc-binding domain of the enzyme. This binding prevents the enzyme from catalyzing the acetylation of histones, which results in the inhibition of gene expression. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as a substrate for the enzyme tyrosine aminotransferase (TAT) and acetylcholinesterase (AChE). It also acts as a substrate for the enzyme arylamine N-acetyltransferase (NAT).
Biochemical and Physiological Effects
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the activity of enzymes involved in the synthesis of drugs. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have anti-oxidant, anti-inflammatory, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be easily synthesized. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several limitations for use in laboratory experiments. It is a relatively small molecule and can be difficult to work with in certain experiments. In addition, it can be toxic to cells in high concentrations, and should be used with caution.
Direcciones Futuras
There are a variety of potential future directions for 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide research. One potential direction is to further investigate the effects of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide on the inhibition of histone deacetylases (HDACs). In addition, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an inhibitor of other enzymes, such as tyrosine aminotransferase (TAT), acetylcholinesterase (AChE), and arylamine N-acetyltransferase (NAT). Furthermore, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an anti-cancer agent and its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an antioxidant and its potential as an anti-apoptotic agent.
Métodos De Síntesis
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-methyl-phenol and benzoyl chloride in the presence of a base, such as sodium hydroxide, in an organic solvent such as dichloromethane. This reaction produces 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as the main product in high yields.
Aplicaciones Científicas De Investigación
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide is used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs) and as a substrate for the enzyme tyrosine aminotransferase (TAT). It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) and as a substrate for the enzyme arylamine N-acetyltransferase (NAT). In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been used in the synthesis of drugs and in the study of enzyme kinetics.
Propiedades
IUPAC Name |
2-hydroxy-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)13-5-7-14(8-6-13)18-17(20)15-9-4-12(3)10-16(15)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHSBAKJHMPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)

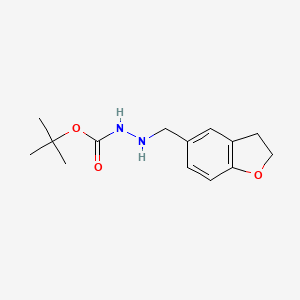
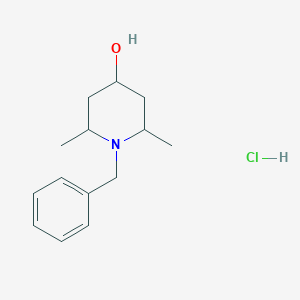


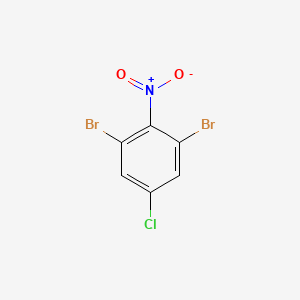



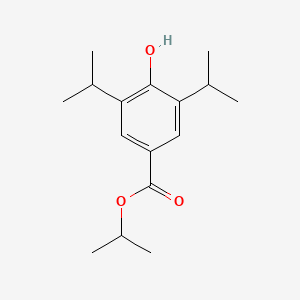
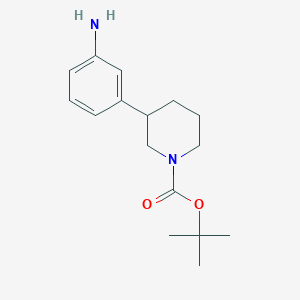

![Methyl 6-bromo-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B6353952.png)